molecular formula C18H22ClN3O2 B5404200 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide

Cat. No. B5404200
M. Wt: 347.8 g/mol
InChI Key: ZLWYJUBODFGAAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. This compound belongs to the class of drugs known as kinase inhibitors, which target specific enzymes involved in the growth and spread of cancer cells.

Mechanism of Action

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK), a key enzyme involved in the signaling pathways that regulate the growth and survival of cancer cells. By inhibiting BTK, this compound blocks the activation of downstream signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor activity, this compound has been shown to have other biochemical and physiological effects. For example, the drug has been shown to inhibit the production of cytokines, which are proteins that play a role in inflammation and immune response. This effect may be beneficial in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide for lab experiments is its high potency and selectivity for BTK. This allows researchers to study the role of BTK in cancer and other diseases with greater precision. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in animal models. Additionally, the drug's pharmacokinetic properties may vary depending on the species used, which may limit its translational potential.

Future Directions

There are several future directions for the development of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide and related compounds. One area of interest is the combination of this compound with other drugs that target different signaling pathways in cancer cells. Another area of interest is the use of this compound in combination with immunotherapy, which may enhance the anti-tumor immune response. Additionally, the development of more potent and selective BTK inhibitors may lead to improved efficacy and safety profiles for these drugs.

Synthesis Methods

The synthesis of 2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide involves several steps, starting with the reaction of 2-chlorobenzylamine with piperazine to form 4-(2-chlorobenzyl)-1-piperazine. This intermediate is then reacted with 2-furylacetic acid to produce this compound. The final product is then purified using various techniques, such as column chromatography, to obtain a high purity compound suitable for use in scientific research.

Scientific Research Applications

2-[4-(2-chlorobenzyl)-1-piperazinyl]-N-(2-furylmethyl)acetamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and solid tumors. In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other drugs. The drug has also shown a favorable safety profile, with manageable side effects.

properties

IUPAC Name

2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c19-17-6-2-1-4-15(17)13-21-7-9-22(10-8-21)14-18(23)20-12-16-5-3-11-24-16/h1-6,11H,7-10,12-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLWYJUBODFGAAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)CC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.